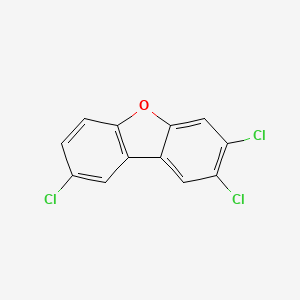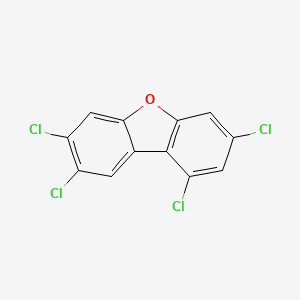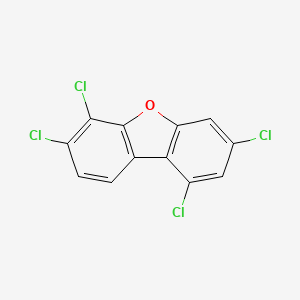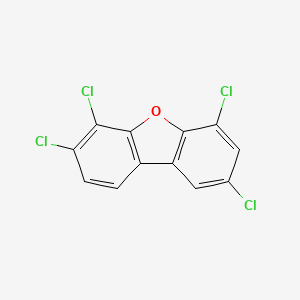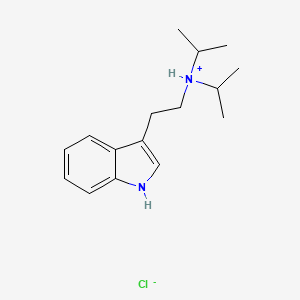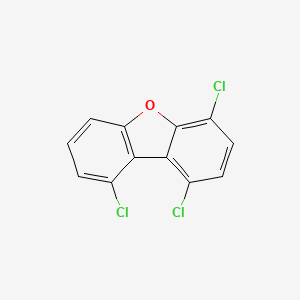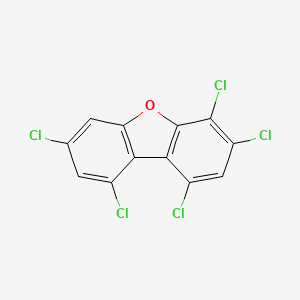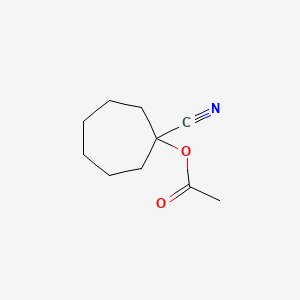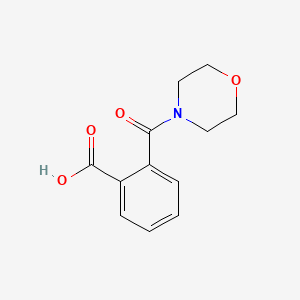![molecular formula C13H16BrNO4S B1345224 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1137509-73-9](/img/structure/B1345224.png)
8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as 8-BPSD, is an important chemical compound belonging to the class of 1,4-dioxa-8-azaspiro[4.5]decanes, which are a class of cyclic compounds that are widely used in the field of organic synthesis. 8-BPSD is a versatile compound that has been used for a variety of applications, ranging from drug synthesis to the development of novel materials. It has been found to have a wide range of biochemical and physiological effects and is a promising compound for further scientific research. In
Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Studies have explored the environmental biodegradability of polyfluoroalkyl chemicals, focusing on the microbial degradation pathways and the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) from precursor compounds. This research area is crucial for evaluating the environmental fate and effects of such chemicals, including sulfonamide derivatives (Liu & Avendaño, 2013).
Analytical Methods for Antioxidant Activity
The development and application of analytical methods to determine the antioxidant activity of compounds, including sulfonamide derivatives, are significant for various fields from food engineering to medicine. These methods help in understanding the potential health benefits and applications of such compounds in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Developmental Toxicity of Perfluoroalkyl Acids
Research on the developmental toxicity of perfluoroalkyl acids and their derivatives, including sulfonamide-related compounds, highlights concerns about their widespread prevalence in humans and potential health risks. This area of study is vital for understanding the impact of environmental contaminants on human health and development (Lau, Butenhoff, & Rogers, 2004).
Sulfonamide Analogs in Medicinal Chemistry
The synthesis and biological activity of N-sulfonylamino azinones and other sulfonamide analogs have been extensively investigated for their potential in treating various diseases. These studies underscore the importance of sulfonamides in drug discovery and development, highlighting their applications in creating new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).
Mécanisme D'action
Target of Action
The primary target of the compound 8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid uptake, transport, and metabolism .
Mode of Action
The compound interacts with FABP4 by binding to its active site, thereby modulating its function
Biochemical Pathways
The compound’s interaction with FABP4 potentially affects various biochemical pathways related to fatty acid metabolism . .
Analyse Biochimique
Biochemical Properties
8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One notable interaction is with fatty acid-binding protein 4 (FABP4), a lipid-binding protein involved in the transport and metabolism of fatty acids . The compound binds to the active site of FABP4, inhibiting its function and affecting lipid metabolism. Additionally, this compound has been shown to interact with other lipid-binding proteins, further influencing lipid-related biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes, the compound inhibits the activity of FABP4, leading to alterations in lipid storage and metabolism . This inhibition affects cell signaling pathways related to lipid homeostasis and energy balance. Furthermore, the compound has been observed to influence gene expression, particularly genes involved in lipid metabolism and inflammatory responses. In cancer cells, this compound exhibits antiproliferative effects by disrupting cellular metabolism and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of FABP4, inhibiting its lipid-binding function . This inhibition disrupts the transport and storage of fatty acids, leading to alterations in cellular lipid metabolism. Additionally, the compound has been shown to inhibit other lipid-binding proteins, further affecting lipid-related pathways. The binding interactions of this compound with these proteins result in changes in gene expression and cellular signaling, ultimately influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence its long-term effects on cellular function. In in vitro and in vivo studies, the compound has shown sustained inhibitory effects on lipid metabolism and cell proliferation, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant inhibitory effects on lipid metabolism and cell proliferation without causing adverse effects . At higher dosages, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. The compound interacts with enzymes such as FABP4, inhibiting their function and affecting the transport and storage of fatty acids . This inhibition leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to lipid metabolism. Additionally, the compound has been shown to influence other metabolic pathways, including those involved in energy balance and inflammatory responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported into cells via lipid transporters and accumulates in lipid-rich compartments . Within cells, the compound binds to lipid-binding proteins such as FABP4, influencing its localization and accumulation. This binding interaction affects the compound’s distribution within cells and tissues, ultimately influencing its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments, such as lipid droplets and membranes . The compound’s localization is influenced by its binding interactions with lipid-binding proteins, which direct it to specific cellular compartments. Additionally, post-translational modifications and targeting signals may further influence the compound’s subcellular localization, affecting its activity and function within cells .
Propriétés
IUPAC Name |
8-(3-bromophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c14-11-2-1-3-12(10-11)20(16,17)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNHCCUFQLWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
